

validation of flavoxate analytical methods ICH Q2(R1)

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Compound Focus: Flavoxate

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Comparison of Flavoxate HCl Analytical Methods

The following table consolidates validation data from separate studies to illustrate typical method performance. Note that these parameters were not generated from a single comparative experiment.

Method & Details	Linearity Range	LOD / LOQ	Precision (%RSD)	Key Application & Notes	Source
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| **RP-HPLC (UV)** [1] Column: Inertsil C18 Mobile Phase: ACN:Buffer (65:35) Detection: 293 nm | 800 - 1200 µg/mL | LOD: 83.14 µg/mL LOQ: 251.93 µg/mL | Intra & Inter-day: < 2% | Analysis of bulk drug substance. [1] | | **LC-MS/MS** [2] For **Flavoxate** & its metabolite (MFCA) in human plasma. | Information not specified in abstract. | Achieved a lower LLOQ compared to older HPLC-UV methods. [2] | Information not specified in abstract. | Bioequivalence studies; simultaneous quantification of drug and metabolite; high sensitivity. [2] | | **HPLC (UV)** [3] Column: Eclipse C18 Mobile Phase: ACN:0.1% Formic Acid (75:25) Detection: 218 nm | 1 - 250 µg/mL | LOD: 0.23 µg/mL LOQ: 0.69 µg/mL | Intra-day: 0.05-0.43% Inter-day: 0.15-0.65% | Determination in bulk and solid dosage forms; uses Ibuprofen as Internal Standard. [3] | | **HPLC (UV)** [4] Mobile Phase: ACN:MeOH:0.15M Sodium Perchlorate Detection: 229 nm | 0.03 - 7.5 µg | LOD: 0.6 ng LOQ: 0.03 µg | Intra & Inter-day Peak Area/Purity: < 2% | Determination in bulk, tablets, and biological fluids; validated per ICH guidelines. [4] | |

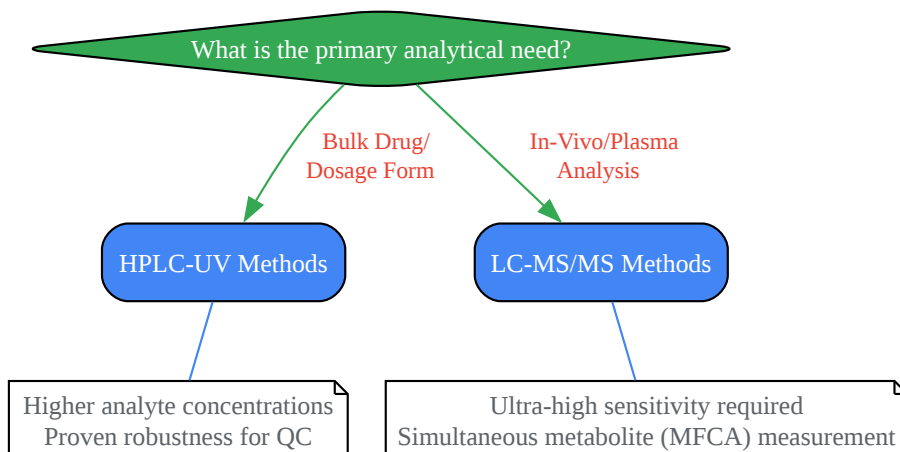
Experimental Protocols Overview

Here are the core experimental workflows for the key methods cited in the literature:

- **RP-HPLC Method for Bulk Analysis [1]:**
 - **Chromatographic Conditions:** Uses an Inertsil C18 column (150 mm × 4.6 mm, 5µm). The mobile phase is a mixture of a specially prepared buffer and acetonitrile in a 65:35 ratio, with UV detection at 293 nm.
 - **Validation Protocol:** The method was validated for parameters such as linearity, precision (repeatability), and sensitivity (LOD and LOQ), following standard principles for analytical method validation.
- **LC-MS/MS Method for Plasma Analysis [2]:**
 - **Sample Preparation:** Involves protein precipitation for sample clean-up, using diphenhydramine HCl as the internal standard.
 - **Chromatographic Conditions:** Liquid chromatography separation coupled with tandem mass spectrometry (MS/MS) detection. The MS/MS uses Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.
 - **Critical Stability Testing:** The protocol includes specific stability tests for **flavoxate** in human plasma (e.g., in spiked and processed samples) to ensure the measured MFCA concentration is from metabolism and not in vitro hydrolysis of the parent drug.
- **HPLC-UV Method for Dosage Forms [3]:**
 - **Chromatographic Conditions:** Uses an Eclipse C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile and 0.1% formic acid in water (75:25 v/v) at a flow rate of 0.8 mL/min. Detection is at 218 nm.
 - **Internal Standard:** Ibuprofen is used as an internal standard to improve accuracy and precision.
 - **Validation:** The method was validated per ICH guidelines, including tests for specificity, linearity, accuracy, precision, LOD, LOQ, and robustness.

To help guide your choice of method, the following diagram outlines the basic decision-making workflow based on the analytical need:

Select Analytical Method for Flavoxate HCl



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Key Selection Criteria

When planning your method, consider these points derived from the literature:

- **For Routine Quality Control:** If your work involves analyzing the pure drug substance or its pharmaceutical dosage forms (like tablets), an **HPLC-UV method** (like [3]) is likely sufficient. It is cost-effective, robust, and easier to maintain.
- **For Pharmacokinetic or Bioequivalence Studies:** If you need to measure the drug and its major metabolite, **3-methyl-flavone-8-carboxylic acid (MFCA)**, in biological fluids like plasma, an **LC-MS/MS method** (like [2]) is mandatory. It offers the required specificity and sensitivity at low concentrations.
- **Consider Stability:** **Flavoxate** is known to undergo hydrolysis, and its metabolite MFCA is a degradation product [2]. If developing a stability-indicating method, you must ensure it can separate the drug from its degradation products.

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References

1. analytical method development and validation of flavoxate ... [academia.edu]
2. Simple and rapid LC–MS/MS method for simultaneous ... [sciencedirect.com]
3. Liquid Chromatographic Determination of Flavoxate HCl in ... [pmc.ncbi.nlm.nih.gov]
4. Development and validation of single analytical HPLC ... [pubmed.ncbi.nlm.nih.gov]

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